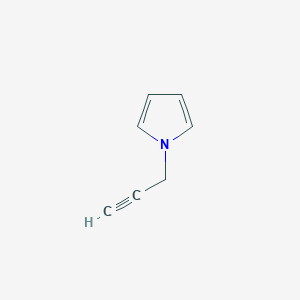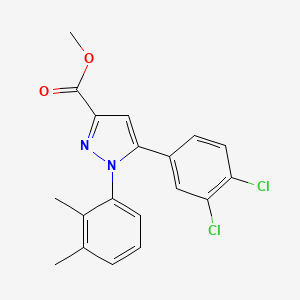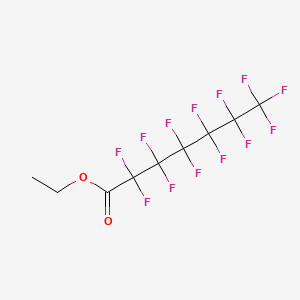
1-(prop-2-yn-1-yl)-1H-pyrrole
Overview
Description
1-(prop-2-yn-1-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom of the pyrrole ring. Pyrroles are known for their significant role in various biological and chemical processes, making them valuable in scientific research and industrial applications.
Mechanism of Action
Target of Action
It has been found to be involved in reactions with phenyl isothiocyanate and molecular oxygen , suggesting that these could be potential targets.
Mode of Action
The compound interacts with its targets through a process known as cyclocondensation . In this process, 1-(prop-2-yn-1-yl)-1H-pyrrole reacts with phenyl isothiocyanate to form 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Additionally, it has been found to undergo visible-light-induced oxidative formylation with molecular oxygen in the absence of an external photosensitizer . This reaction generates singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway .
Biochemical Pathways
The generation of singlet oxygen and superoxide anion suggests that it may be involved in oxidative stress pathways .
Result of Action
The result of the compound’s action is the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones and the generation of singlet oxygen and superoxide anion . These products may have various molecular and cellular effects, depending on the context of the reaction.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the visible-light-induced oxidative formylation reaction requires the presence of light and molecular oxygen . The efficiency and stability of the compound may also be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(prop-2-yn-1-yl)-1H-pyrrole can be synthesized through the nucleophilic substitution of pyrrole with propargyl bromide. The reaction typically occurs under mild conditions and can be facilitated by using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds as follows: [ \text{Pyrrole} + \text{Propargyl Bromide} \rightarrow 1-(\text{prop-2-yn-1-yl})-1H-pyrrole ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, phase-transfer catalysis and microwave irradiation can be employed to further improve the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(prop-2-yn-1-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives with varying degrees of saturation.
Substitution: Substituted pyrrole compounds with different functional groups.
Scientific Research Applications
1-(prop-2-yn-1-yl)-1H-pyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
1-(prop-2-yn-1-yl)-1H-pyrrole can be compared with other similar compounds, such as:
1-(prop-2-yn-1-yl)-1H-indole: Similar in structure but with an indole ring instead of a pyrrole ring.
1-(prop-2-yn-1-yl)-1H-imidazole: Contains an imidazole ring, which has two nitrogen atoms in the ring.
1-(prop-2-yn-1-yl)-1H-pyrazole: Features a pyrazole ring with two adjacent nitrogen atoms.
Uniqueness: this compound is unique due to its specific structural features and reactivity. The presence of the prop-2-yn-1-yl group imparts distinct chemical properties, making it valuable for various synthetic and research applications .
Properties
IUPAC Name |
1-prop-2-ynylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-5-8-6-3-4-7-8/h1,3-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCMCDMJXLRCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335830 | |
| Record name | 1-(prop-2-yn-1-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19016-98-9 | |
| Record name | 1-(prop-2-yn-1-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B1363040.png)




![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)








